[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine
Overview
Description
The compound [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine
is a chemical compound with the molecular formula C13H17N3S and a molecular weight of 247.36 g/mol. It has been mentioned in the context of antipsychotic drug research .
Synthesis Analysis
The synthesis of piperidone analogs, which serve as precursors to the piperidine ring, has been a subject of considerable research . A specific synthesis method for a (1,2-benzisothiazol-3-yl)piperazine derivative has been discussed, highlighting its potent and selective profile in primary CNS tests .Molecular Structure Analysis
The molecular structure of this compound is based on a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The structure-activity relationship of the piperidones has been established .Chemical Reactions Analysis
The compound has been involved in studies related to polymorphs and pharmacokinetics of an antipsychotic drug candidate . Different forms of the compound have been discovered and characterized by various methods such as powder X-ray diffraction, thermal analysis, and more .Physical and Chemical Properties Analysis
The compound has been investigated for preformulation evaluation by crystallography methods . Different forms of the compound have different release rates in water and bioavailability .Scientific Research Applications
Lurasidone: Efficacy and Safety in Psychotic and Mood Disorders
Lurasidone, which contains the benzisothiazolyl piperazine moiety, is a second-generation antipsychotic with a unique pharmacodynamic profile. It is effective and well-tolerated for the short-term treatment of schizophrenia and acute bipolar depression. It has a low risk of inducing weight gain, metabolic, or cardiac abnormalities, although its risk of akathisia may exceed that of other modern antipsychotics. Further research is needed for its long-term effects in schizophrenia and bipolar disorder, and for other potential indications (Pompili et al., 2018).
Advances in Dopamine D2 Receptor Ligands
The compound's structure, including the benzisothiazolyl piperazine moiety, is critical for high D2 receptor affinity, indicating its potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structure-function relationship of novel D2 receptor ligands emphasizes the therapeutic potential of compounds containing this moiety (Jůza et al., 2022).
DNA Minor Groove Binders
Compounds like Hoechst 33258, structurally related to the benzisothiazolyl piperazine, bind strongly to the minor groove of DNA, indicating potential applications in cell biology for chromosome and nuclear staining, as well as in drug design for targeting specific DNA sequences (Issar & Kakkar, 2013).
Chemical Groups for CNS Acting Drugs
Functional groups related to benzisothiazolyl piperazines are identified as potential leads for synthesizing compounds with central nervous system activity. These compounds might be utilized in designing new drugs for CNS disorders, highlighting the significance of such structural moieties in medicinal chemistry (Saganuwan, 2017).
Mechanism of Action
The compound has been tested for potential antipsychotic activity in relevant receptor binding assays and behavioral screens . It has shown potent affinity for dopaminergic binding sites and even greater affinity for serotonin receptors, suggesting a serotonergic component may be relevant to its atypical profile .
Safety and Hazards
Properties
IUPAC Name |
[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-9-10-5-7-16(8-6-10)13-11-3-1-2-4-12(11)17-15-13/h1-4,10H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYHGEXZZLBTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NSC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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